molecular formula C10H18O B14700090 2-(2-Methylbutan-2-yl)cyclopentan-1-one CAS No. 25184-25-2

2-(2-Methylbutan-2-yl)cyclopentan-1-one

Cat. No.: B14700090
CAS No.: 25184-25-2
M. Wt: 154.25 g/mol
InChI Key: LGEUAXFZJOQRBB-UHFFFAOYSA-N
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Description

2-(2-Methylbutan-2-yl)cyclopentan-1-one is a chemical compound with a unique structure that includes a cyclopentanone ring substituted with a 2-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbutan-2-yl)cyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2-methylbutan-2-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of the alkyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process, and advanced purification techniques like distillation or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbutan-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylbutan-2-yl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopentanones.

Scientific Research Applications

2-(2-Methylbutan-2-yl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-(2-Methylbutan-2-yl)cyclopentan-1-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-cyclopenten-1-one: A structurally related compound with a similar cyclopentenone ring.

    Cyclopentanone: The parent compound without the 2-methylbutan-2-yl substitution.

    2-Cyclopenten-1-one: Another related compound with a cyclopentenone ring.

Uniqueness

2-(2-Methylbutan-2-yl)cyclopentan-1-one is unique due to the presence of the 2-methylbutan-2-yl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

25184-25-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-(2-methylbutan-2-yl)cyclopentan-1-one

InChI

InChI=1S/C10H18O/c1-4-10(2,3)8-6-5-7-9(8)11/h8H,4-7H2,1-3H3

InChI Key

LGEUAXFZJOQRBB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCCC1=O

Origin of Product

United States

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